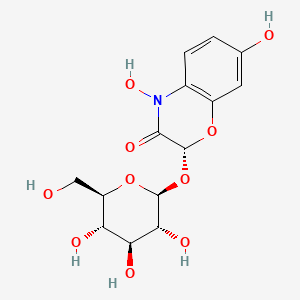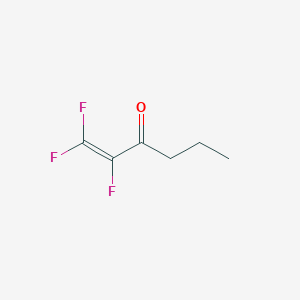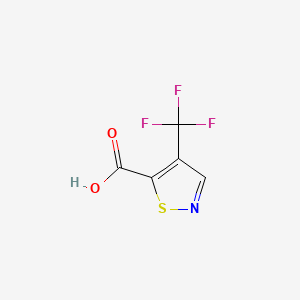
TRIBOA beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRIBOA beta-D-glucoside is a beta-D-glucoside compound characterized by having ®-2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one as the anomeric substituent . It is a naturally occurring compound found in certain plants, particularly in the grasses family. This compound is known for its role in plant defense mechanisms, acting as a natural pesticide and exhibiting allelopathic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: TRIBOA beta-D-glucoside can be synthesized through the glucosylation of chemically synthesized TRIBOA. This process involves the use of UDP-glucosyltransferase enzymes, such as BX8, which facilitate the attachment of a glucose moiety to the TRIBOA molecule .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources where it naturally occurs. The process includes harvesting the plant material, followed by extraction using solvents, and purification through chromatographic techniques to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: TRIBOA beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzoxazinone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
TRIBOA beta-D-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucosylation reactions and enzyme kinetics.
Biology: Investigated for its role in plant defense mechanisms and its impact on herbivores and pathogens.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural pesticides and herbicides due to its allelopathic properties.
Mecanismo De Acción
The mechanism of action of TRIBOA beta-D-glucoside involves its interaction with specific molecular targets in plants and pests. In plants, it acts as a defense compound by inhibiting the growth of herbivores and pathogens. The compound is hydrolyzed by beta-glucosidases to release the active aglycone, which exerts its toxic effects on the target organisms. The molecular pathways involved include the inhibition of digestive enzymes in herbivores and the disruption of cellular processes in pathogens .
Comparación Con Compuestos Similares
TRIBOA beta-D-glucoside is unique due to its specific structure and the presence of the benzoxazinone ring. Similar compounds include:
DIMBOA beta-D-glucoside: Another benzoxazinone glucoside with a methoxy group at the 7-position.
DIBOA beta-D-glucoside: A benzoxazinone glucoside without the methoxy group.
HMBOA beta-D-glucoside: A hydroxamic acid derivative with a different substitution pattern on the benzoxazinone ring.
These compounds share similar biosynthetic pathways and functions but differ in their specific chemical structures and biological activities.
Propiedades
Fórmula molecular |
C14H17NO10 |
|---|---|
Peso molecular |
359.28 g/mol |
Nombre IUPAC |
(2R)-4,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H17NO10/c16-4-8-9(18)10(19)11(20)13(24-8)25-14-12(21)15(22)6-2-1-5(17)3-7(6)23-14/h1-3,8-11,13-14,16-20,22H,4H2/t8-,9-,10+,11-,13+,14-/m1/s1 |
Clave InChI |
YCPMEKOJGFYFJJ-TWTZXXGESA-N |
SMILES isomérico |
C1=CC2=C(C=C1O)O[C@@H](C(=O)N2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1=CC2=C(C=C1O)OC(C(=O)N2O)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)


![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
